2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate is an organic compound classified under the category of 4,5-disubstituted thiazoles. This compound is characterized by its unique thiazole ring structure, which is substituted at the 4 and 5 positions. It has garnered attention for its nutty and roasted flavor profile, making it relevant in food chemistry and flavoring applications. The compound has a CAS Number of 101426-31-7 and a molecular formula of with an average molecular weight of approximately 297.456 g/mol .
This compound is derived from the thiazole family, which includes various heterocyclic compounds known for their biological activities. Thiazoles are recognized for their roles in pharmaceuticals and agrochemicals, often serving as scaffolds for drug development due to their diverse biological activities. The classification of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate places it within the realm of organic compounds, specifically as a member of the azoles class, which includes compounds with nitrogen in a ring structure .
The synthesis of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate typically involves a two-step process:
In industrial settings, this synthesis is optimized for large-scale production. Key technical details include:
The molecular structure of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate features a thiazole ring attached to an ethyl chain and a dodecanoate group. The structural formula can be represented as follows:
2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate primarily involves its interaction with specific molecular targets within microorganisms:
While specific physical properties such as melting point and boiling point are not extensively documented, it is noted that:
Relevant chemical properties include:
2-(4-Methyl-1,3-thiazol-5-y)ethyl dodecanoate finds applications primarily in the food industry as a flavoring agent due to its desirable taste profile. Additionally, its antimicrobial properties suggest potential uses in pharmaceuticals and agriculture as a biopesticide or preservative.
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